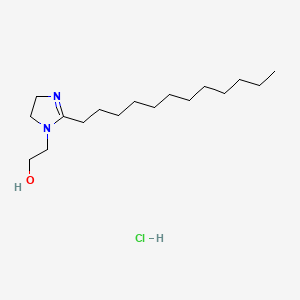
2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride is a heterocyclic organic compound. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol typically involves the reaction of dodecylamine with glyoxal in the presence of ethanol. The reaction proceeds through the formation of an intermediate imidazoline, which is then reduced to the desired imidazole derivative. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Dodecyl-4,5-dihydroimidazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imidazole derivatives, while reduction produces imidazoline compounds.
Aplicaciones Científicas De Investigación
2-(2-Dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Heptadecyl-2-imidazolin-1-yl)ethanol
- 2-(2-Dodecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol
Uniqueness
Compared to similar compounds, 2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride is unique due to its specific chain length and the presence of the hydrochloride salt. These features contribute to its distinct chemical properties and applications.
Propiedades
Número CAS |
71242-00-7 |
|---|---|
Fórmula molecular |
C17H35ClN2O |
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H34N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-18-13-14-19(17)15-16-20;/h20H,2-16H2,1H3;1H |
Clave InChI |
IABPCVNQGAPWMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=NCCN1CCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


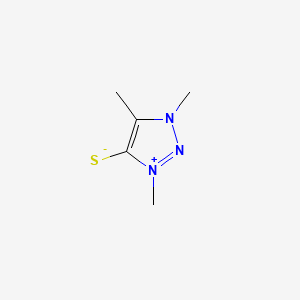
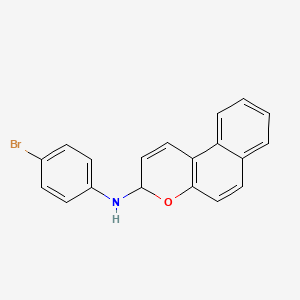

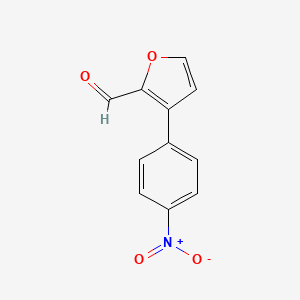
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
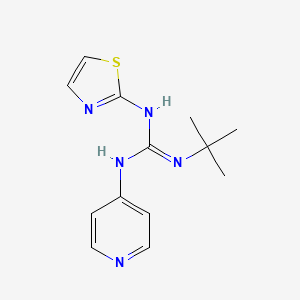

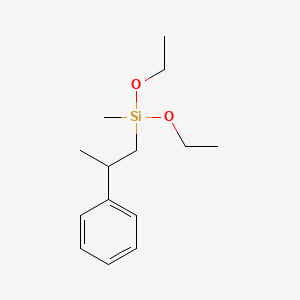
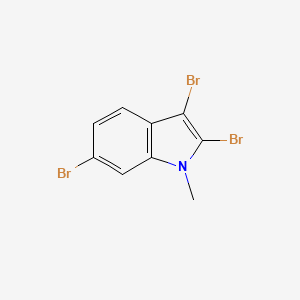
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)

![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
